molecular formula C3H4Br2N2O2 B132542 Dibromomalonamide CAS No. 73003-80-2

Dibromomalonamide

Cat. No.: B132542
CAS No.: 73003-80-2
M. Wt: 259.88 g/mol
InChI Key: SWHQVMGRXIYDSF-UHFFFAOYSA-N
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Description

Dibromomalonamide, also known as 2,2-dibromopropanediamide, is an organic compound with the molecular formula C3H4Br2N2O2. It is characterized by the presence of two bromine atoms attached to a malonamide backbone. This compound is known for its antimicrobial properties and is used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibromomalonamide can be synthesized from 2,2-dibromo-3-cyanoacetamide. The process involves the conversion of the nitrile group to an amide group under specific reaction conditions . The general reaction scheme is as follows: [ \text{2,2-dibromo-3-cyanoacetamide} \rightarrow \text{2,2-dibromomalonamide} ]

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the same basic reaction pathway. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the conversion process .

Chemical Reactions Analysis

Types of Reactions: Dibromomalonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced, leading to the formation of different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents at moderate temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted malonamides, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

Dibromomalonamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound’s antimicrobial properties make it useful in biological research, particularly in studying microbial inhibition.

    Medicine: this compound is explored for its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: It is used in the production of biocidal formulations and as a component in fabric care products

Mechanism of Action

The mechanism by which dibromomalonamide exerts its effects involves the interaction with microbial cell membranes, leading to disruption and inhibition of microbial growth. The bromine atoms play a crucial role in this process by enhancing the compound’s reactivity and antimicrobial properties. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with essential cellular processes in microbes .

Comparison with Similar Compounds

    Dibromoacetic Acid: Another dibromo compound with antimicrobial properties.

    Dibromopropane: A dibromo compound used in organic synthesis.

Uniqueness of Dibromomalonamide: this compound is unique due to its specific structure, which includes two bromine atoms attached to a malonamide backbone. This structure imparts distinct chemical and physical properties, making it particularly effective as an antimicrobial agent and useful in various industrial applications.

Properties

IUPAC Name

2,2-dibromopropanediamide
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InChI

InChI=1S/C3H4Br2N2O2/c4-3(5,1(6)8)2(7)9/h(H2,6,8)(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SWHQVMGRXIYDSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(=O)N)(Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H4Br2N2O2
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DSSTOX Substance ID

DTXSID6050388
Record name 2,2-Dibromopropanediamide
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Molecular Weight

259.88 g/mol
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name Dibromomalonamide
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CAS No.

73003-80-2
Record name 2,2-Dibromomalonamide
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Record name Propanediamide, 2,2-dibromo-
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Record name Propanediamide, 2,2-dibromo-
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Record name 2,2-Dibromopropanediamide
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Record name 2,2-dibromomalonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of Dibromomalonamide based on the provided research?

A1: The research predominantly focuses on this compound's use as a biocide. [, , , , , , , ] It demonstrates effectiveness in controlling microorganisms in aqueous and water-containing systems. [, , , , , , , ]

Q2: Does this compound act alone as a biocide, or are there synergistic combinations highlighted in the research?

A2: While effective on its own, research reveals enhanced biocidal activity when this compound is combined with other agents. Synergistic effects are observed with:

  • Oxidizing biocides: Examples include monochloramine, bromochlorodimethylhydantoin, and chlorine dioxide. [, ]
  • Metals: Silver and copper, or mixtures thereof, have shown synergistic biocidal activity with this compound. [, ]
  • Electrophilic biocides: These include compounds like 2-bromo-2-nitropropane-1,3-diol and methylenebis(thiocyanate). []
  • Isothiazolinone-based biocides: Specific formulations with isothiazolinone derivatives exhibit synergistic effects. []

Q3: Are there specific ratios or concentrations crucial for these synergistic biocidal effects?

A3: Yes, the research emphasizes the importance of specific weight ratios between this compound and its synergistic partners for optimal efficacy. These ratios vary depending on the specific co-biocide used. [, ]

Q4: Beyond its biocidal applications, is this compound explored for other uses?

A4: Interestingly, one study utilizes a this compound derivative, N,N'-Bis-anthracen-9-ylmethyl-2,2-dibromomalonamide, as a fluorescent probe for detecting catechols. [] This suggests potential applications in analytical chemistry and sensing.

Q5: Is there information available about the synthesis of this compound?

A5: Yes, one research paper outlines a method for preparing this compound starting from 2,2-dibromo-3-cyano-acetamide. [] This provides insight into the compound's production process.

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